Menformon A
Description
Menformon, first isolated and crystallized in the late 1920s, is a female sexual hormone derived from human urine. Early studies by Laqueur, Dingemanse, and Kober confirmed its crystallinity via X-ray spectroscopy, reporting a purity of 8–10 million international units (I.U.) per gram . Its biochemical properties, including weak acidic characteristics and estrogenic activity, were detailed in multiple communications, with notable effects observed in avian models (e.g., influencing chicken feather growth) . Menformon was clinically administered as tablets (0.1 mg = 1,000 I.U.) or intramuscular oil solutions (1 mg = 10,000 I.U.) for menopausal symptom relief, demonstrating cost-effectiveness compared to commercial alternatives .
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3 |
InChI Key |
DNXHEGUUPJUMQT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Preparation Methods
Estrone can be synthesized through various methods. One common synthetic route involves the aromatization of 19-nor-4-androstenedione using 3-sterone-delta 1-dehydrogenase in a solvent containing a hydrogen peroxide remover and an electron transfer acceptor . The reaction is carried out at a pH of 8.0-9.5, resulting in estrone with high yield and minimal side reactions . Industrial production often involves the use of androsta-1,4-diene-3,17-dione-17-acetal and a reaction mixture prepared from metallic sodium and a polycyclic aromatic compound in an ether solvent .
Chemical Reactions Analysis
Chemical Reaction Optimization Strategies
Modern chemical reaction optimization often employs systematic approaches like Design of Experiments (DoE) to identify key parameters influencing reaction outcomes . For example, studies on the Nucleophilic Aromatic (NAr) substitution reaction used central composite face-centered designs to optimize variables such as residence time, temperature, and reagent equivalents .
| Reaction Parameter | Range Studied | Optimized Outcome |
|---|---|---|
| Residence time | 0.5–3.5 min | Maximized yield of ortho-substituted product |
| Temperature | 30–70 °C | Enhanced reaction selectivity |
| Pyrrolidine equivalents | 2–10 | Balanced stoichiometric efficiency |
Kinetic Analysis and Reaction Rates
Reaction kinetics are critical for understanding reaction mechanisms. For instance, the hydrolysis of aspirin (acetylsalicylic acid) demonstrates how reaction rates are calculated using concentration-time data :
Such analyses help identify rate-determining steps and catalytic effects.
Mechanistic Insights via Computational and Experimental Methods
Advanced techniques like quantum mechanics/molecular mechanics (QM/MM) simulations elucidate reaction pathways. For example, studies on the deAMPylation of AMPylated BiP by FICD enzyme revealed proton transfer mechanisms initiating the reaction . Similarly, atomic force microscopy (AFM) enables direct visualization of molecular structures before and after reactions, as demonstrated in studies of bond formation and cleavage .
Analytical Techniques for Reaction Monitoring
Spectroscopic methods (e.g., UV-Vis, NMR) and chromatographic tools are standard for tracking reaction progress. For instance, the alkylation of indolphenol with chloropyrrolidine was monitored to identify kinetic bottlenecks and optimize solvent/base conditions .
Catalytic and Enzymatic Reaction Control
Enzymes and catalysts accelerate reactions by lowering activation energies. For example, formalin crosslinkers were studied to modulate catalytic activity in alpha-chymotrypsin, highlighting how residue modifications can alter molecular recognition and catalytic efficiency .
Scientific Research Applications
Estrone has numerous applications in scientific research:
Mechanism of Action
Estrone exerts its effects by entering the cells of certain tissues and binding to nuclear estrogen receptors . This interaction influences gene expression, leading to various physiological responses . Estrone can be converted to estradiol, which has a higher affinity for estrogen receptors and exerts stronger estrogenic effects . The primary molecular targets are the estrogen receptors ERα and ERβ .
Comparison with Similar Compounds
Progynon (Estradiol Benzoate)
Progynon, a commercial preparation of estradiol benzoate by Schering, shares functional similarities with Menformon as a therapeutic estrogen.
Structural Differences :
Potency and Administration :
| Compound | Potency (per mg) | Administration Form | Carrier |
|---|---|---|---|
| Menformon | 10,000 I.U. | Oil solution | Neutral oil |
| Progynon | 10,000 I.B.U. | Oil solution | Sesame oil |
Both compounds were administered intramuscularly, but Menformon’s lower production cost (approximately £1/month for hospital treatment) made it preferable for large-scale use . Notably, neither compound induced allergic reactions directly; adverse effects like papular rashes were attributed to oil carriers rather than the hormones themselves .
Clinical Efficacy :
- Menformon’s efficacy in alleviating menopausal symptoms was comparable to Progynon, though direct head-to-head trials are absent in the provided evidence.
- Progynon’s esterified form likely provided sustained release, but Menformon’s simpler formulation reduced manufacturing complexity .
Hombreol
Hombreol, a male hormone preparation provided by Organon, N.V., represents a functional counterpart to Menformon in hormonal therapy. While structural details are scarce, it was utilized in contemporaneous studies on androgen quantification, highlighting its role in balancing endocrine research .
Key Contrasts :
- Function : Menformon (estrogenic) vs. Hombreol (androgenic).
- Applications: Menformon targeted menopausal symptoms, whereas Hombreol addressed male hormonal deficiencies.
Folliculin
Folliculin, referenced in Lithuanian pharmacological literature, is another estrogenic substance derived from ovarian extracts . While direct comparisons are absent, its classification as an ovarian hormone aligns it functionally with Menformon. However, Menformon’s crystallization and quantified potency (8–10 million I.U./g) distinguished it from less-refined contemporary extracts like Folliculin .
Research Findings and Uncertainties
- Purity Challenges : Menformon’s crystallization process yielded ancillary crystals with divergent X-ray spectra, raising questions about its true chemical identity .
- Cost-Benefit Advantage : Menformon’s low-cost production (30% savings over commercial options) made it a viable option for public health initiatives, though long-term efficacy data are lacking .
- Biological Perturbations : Initial vibrational energy levels in Menformon’s molecular structure exhibited significant disturbances, though their clinical implications remain unstudied .
Q & A
Q. How do structural modifications of this compound influence its bioactivity across diverse biological contexts?
- Methodological Answer : Perform SAR studies by synthesizing analogs with targeted substitutions (e.g., halogenation, methyl groups). Test analogs in parallel assays (e.g., cytotoxicity, target inhibition). Use QSAR models to correlate structural features with activity .
Ethical & Methodological Rigor
Q. What ethical considerations apply when translating this compound research from preclinical to clinical studies?
- Methodological Answer : Adhere to ICH guidelines for Good Laboratory/Clinical Practices (GLP/GCP). Disclose conflicts of interest and ensure informed consent in human trials. Publish negative results to avoid publication bias .
Q. How can researchers optimize this compound’s experimental workflows for scalability in multi-center collaborations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
